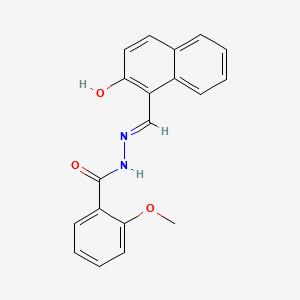![molecular formula C19H16BrClN4O2 B10897643 4-bromo-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897643.png)
4-bromo-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N’-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic molecule with a unique structure.
Functional Groups: It contains a bromine atom (Br) at the 4-position, a hydrazide group (–CONHNH₂), and a benzyl ether linkage (–OCH₂C₆H₄Cl) connected to a phenyl ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the condensation of appropriate precursors.
Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for further investigations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents: N-bromosuccinimide (NBS) is often used for bromination.
Major Products: The brominated product and the reduced form are significant intermediates.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a model compound for mechanistic investigations.
Biology: It may have applications in drug discovery due to its unique structure.
Medicine: Potential therapeutic properties are being explored.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets, affecting biological processes.
Pathways: Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of functional groups (bromine, hydrazide, and benzyl ether) sets it apart.
Similar Compounds: Other hydrazides, pyrazoles, and benzyl ethers may share some features.
Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration.
Properties
Molecular Formula |
C19H16BrClN4O2 |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16BrClN4O2/c1-25-18(17(20)11-23-25)19(26)24-22-10-13-4-8-16(9-5-13)27-12-14-2-6-15(21)7-3-14/h2-11H,12H2,1H3,(H,24,26)/b22-10+ |
InChI Key |
DUMKNYBTLIZJOF-LSHDLFTRSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10897560.png)
![3-Chloro-6-methylbenzo[b]thiophen-2-yl piperidyl ketone](/img/structure/B10897566.png)
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-fluorobenzohydrazide](/img/structure/B10897580.png)
![4-(dimethylamino)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10897596.png)
![N,N'-cyclohexane-1,2-diylbis[2-(4-chloro-2,3-dimethylphenoxy)acetamide]](/img/structure/B10897604.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10897614.png)

![(2E)-2-[2-(hexyloxy)benzylidene]hydrazinecarboxamide](/img/structure/B10897622.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897629.png)
![Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B10897631.png)
![Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B10897647.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897657.png)
